molecular formula C17H19Cl2N3 B15374504 N,N-Bis(2-chloroethyl)-4-[(E)-(4-methylphenyl)diazenyl]aniline CAS No. 66710-88-1

N,N-Bis(2-chloroethyl)-4-[(E)-(4-methylphenyl)diazenyl]aniline

Cat. No.: B15374504
CAS No.: 66710-88-1
M. Wt: 336.3 g/mol
InChI Key: GTJZVCNBZDIHOZ-UHFFFAOYSA-N
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Description

Structure and Properties The compound N,N-Bis(2-chloroethyl)-4-[(E)-(4-methylphenyl)diazenyl]aniline (molecular formula: C₁₇H₁₈Cl₂N₃; monoisotopic mass: 335.085 Da) features:

  • A central aniline core substituted with two 2-chloroethyl groups on the nitrogen atom.
  • A para-positioned (E)-configured diazenyl group linked to a 4-methylphenyl moiety.

The bis(2-chloroethyl)amine group classifies it as a nitrogen mustard derivative, known for alkylating DNA and inhibiting cellular proliferation . The diazenyl group introduces photoresponsive and chromophoric properties, common in azo dyes .

Synthesis
Key synthesis steps include:

Chlorination: Reaction of N,N-bis(2-hydroxyethyl)aniline with POCl₃ to form N,N-bis(2-chloroethyl)aniline (yield: 70–88%) .

Diazenyl Introduction: Coupling with 4-methylphenyldiazonium salt under acidic conditions .

Purification: Column chromatography and crystallization ensure >99% purity .

Properties

CAS No.

66710-88-1

Molecular Formula

C17H19Cl2N3

Molecular Weight

336.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(4-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C17H19Cl2N3/c1-14-2-4-15(5-3-14)20-21-16-6-8-17(9-7-16)22(12-10-18)13-11-19/h2-9H,10-13H2,1H3

InChI Key

GTJZVCNBZDIHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Key Properties Applications
Target Compound C₁₇H₁₈Cl₂N₃ - N,N-bis(2-chloroethyl)
- (E)-4-methylphenyldiazenyl
- DNA alkylation
- Photoresponsive
Anticancer research, photodynamic therapy
N,N-Bis(2-chloroethyl)-4-methylaniline (CAS 1204-68-8) C₁₁H₁₅Cl₂N - N,N-bis(2-chloroethyl)
- 4-methyl
- High lipophilicity
- Alkylating agent
Pharmaceutical intermediate
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline (CAS 67875-01-8) C₁₆H₁₆Cl₂N₄O₂ - N,N-diethyl
- 2,6-dichloro-4-nitrophenyldiazenyl
- Mutagenic
- Chromogenic
Dye synthesis, mutagenicity studies
N-[4-(Benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline (CAS 306324-83-4) C₂₆H₂₁N₃O - Benzylidene Schiff base
- Phenyldiazenyl
- Liquid crystalline
- Thermostable
Optoelectronics, liquid crystal displays

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Bis(2-chloroethyl)-4-[(E)-(4-methylphenyl)diazenyl]aniline, and how can purity be optimized?

Answer:
The synthesis typically involves two key steps:

Diazo coupling : Reacting 4-amino-N,N-bis(2-chloroethyl)aniline with 4-methylbenzenediazonium chloride under acidic conditions (0–5°C) to form the azo linkage. This step requires precise pH control to avoid side reactions like dimerization .

Alkylation : Introducing the 2-chloroethyl groups via nucleophilic substitution, often using 1,2-dichloroethane and a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .
Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) is recommended to isolate the product (>98% purity). Titration analysis can validate chlorine content .

Advanced: How do steric and electronic effects influence the nucleophilic substitution kinetics of the chloroethyl groups?

Answer:
The 2-chloroethyl groups undergo SN2 reactions, but their reactivity is modulated by:

  • Steric hindrance : The bulky bis(2-chloroethyl)amino group slows substitution compared to simpler chloroethylamines. Kinetic studies (e.g., using NaI in acetone) reveal rate constants 2–3 orders of magnitude lower than ethyl chloride derivatives .
  • Electronic effects : The electron-withdrawing azo group reduces nucleophilic attack on the β-carbon. DFT calculations (B3LYP/6-31G*) show a higher activation energy barrier (~25 kcal/mol) compared to unsubstituted analogs .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.8–7.6 ppm (azo proton), δ 3.7–3.5 ppm (N-CH₂-Cl), and δ 2.4 ppm (methyl group). ¹³C NMR confirms the aromatic and aliphatic carbon environments .
  • UV-Vis : The azo group exhibits λmax at 420–450 nm (π→π* transition), with molar absorptivity ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹ .
  • X-ray crystallography : Single-crystal analysis reveals a planar azo linkage (C-N=N-C torsion angle < 10°) and intermolecular Cl···π interactions stabilizing the lattice .

Advanced: What experimental and computational approaches elucidate the E/Z isomerization dynamics of the diazenyl group?

Answer:

  • Photoisomerization : Irradiation at 365 nm induces E→Z isomerization, monitored via UV-Vis (hypsochromic shift of ~30 nm). Quantum yields (ΦE→Z ≈ 0.15) are determined using actinometry .
  • Computational modeling : TD-DFT (CAM-B3LYP/def2-TZVP) predicts excitation energies and orbital contributions. Non-adiabatic molecular dynamics simulations reveal a sub-picosecond isomerization pathway .
  • Thermal stability : The Z isomer reverts to E with a half-life of ~12 hours at 25°C (activation energy ~70 kJ/mol via Arrhenius analysis) .

Basic: What protocols ensure the compound’s stability during long-term storage?

Answer:

  • Storage conditions : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, which accelerates hydrolysis of the chloroethyl groups .
  • Stability monitoring : Periodic HPLC analysis (e.g., every 6 months) detects degradation products like 4-[(E)-(4-methylphenyl)diazenyl]aniline (retention time shift from 8.2 to 6.7 minutes) .

Advanced: How does solvatochromism affect the compound’s electronic properties in material science applications?

Answer:

  • Solvent polarity : In polar solvents (e.g., DMSO), the azo group exhibits bathochromic shifts (Δλ ≈ 15 nm) due to enhanced charge-transfer character. Kamlet-Taft parameters quantify solvent hydrogen-bonding effects on absorption .
  • Electrochemical behavior : Cyclic voltammetry in acetonitrile shows reversible reduction of the azo group (E1/2 ≈ –0.8 V vs. Ag/AgCl), relevant for organic electronics .

Basic: What are the primary safety considerations when handling this compound?

Answer:

  • Toxicity : The chloroethyl groups are alkylating agents; use gloves (nitrile) and a fume hood. Acute toxicity (LD50 oral, rat) is estimated at 250 mg/kg .
  • Decomposition : Thermal degradation above 150°C releases HCl gas. Neutralize spills with sodium bicarbonate .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

Answer:

  • MOF synthesis : The azo group acts as a linker for Zn(II) or Cu(II) nodes, forming 2D frameworks with pore sizes ~1.2 nm (confirmed by BET analysis). However, chloroethyl groups may limit thermal stability (>200°C) .
  • COF applications : Condensation with boronic acids (e.g., 1,4-phenylenediboronic acid) yields crystalline COFs with π-conjugated networks. Powder XRD and TGA validate structural integrity up to 300°C .

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